Rawsonol

Description

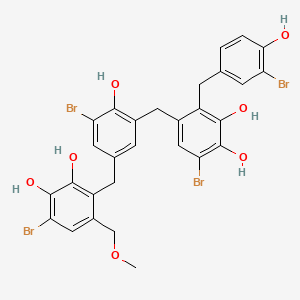

Structure

3D Structure

Properties

CAS No. |

125111-69-5 |

|---|---|

Molecular Formula |

C29H24Br4O7 |

Molecular Weight |

804.1 g/mol |

IUPAC Name |

6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3 |

InChI Key |

KCFBHVMAGOSSRA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

Appearance |

Solid powder |

Other CAS No. |

125111-69-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rawsonol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rawsonol: A Natural Brominated Diphenylmethane Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rawsonol is a brominated diphenylmethane derivative isolated from the tropical green alga Avrainvillea rawsonii. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological activity as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, and its potential therapeutic applications. Detailed experimental protocols from the primary literature are presented to facilitate further research and development.

Introduction

This compound (CAS 125111-69-5) is a natural product belonging to the class of brominated phenols, which are known for their diverse biological activities[1][2]. First isolated from the marine green alga Avrainvillea rawsonii, this compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[3][4]. This positions this compound as a compound of interest for the development of new antihypercholesterolemic agents. This guide summarizes the available scientific data on this compound, providing a foundation for researchers and drug development professionals.

Chemical Properties

This compound is a complex brominated diphenylmethane derivative. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₂₄Br₄O₇ |

| IUPAC Name | 6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

| Molecular Weight | 804.1 g/mol |

| CAS Number | 125111-69-5 |

Biological Activity: HMG-CoA Reductase Inhibition

The primary reported biological activity of this compound is the inhibition of HMG-CoA reductase (HMGCR).

Quantitative Data

Limited quantitative data on the HMGCR inhibitory activity of this compound is available in the public domain. The primary literature indicates that this compound exhibits inhibitory activity against this enzyme, but specific IC₅₀ values have not been widely disseminated in the readily accessible scientific literature. One commercial supplier notes its inhibitory activity without providing a specific value.

In a related study, other compounds isolated from Avrainvillea rawsonii, such as Avrainvilleol and 3-bromo-4,5-dihydroxybenzyl alcohol, showed modest inhibitory activity against IMP dehydrogenase[5]. This suggests that compounds from this marine alga may possess diverse enzyme-inhibiting properties.

Experimental Protocols

The following is a generalized protocol for assessing HMG-CoA reductase activity, based on standard methodologies that would have been employed at the time of this compound's discovery.

HMG-CoA Reductase Activity Assay (General Protocol)

-

Enzyme Preparation:

-

Rat liver microsomes are prepared by homogenization and differential centrifugation. The microsomal pellet, containing HMG-CoA reductase, is resuspended in a suitable buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol).

-

-

Assay Mixture:

-

The reaction mixture typically contains:

-

Potassium phosphate buffer

-

Dithiothreitol (DTT)

-

NADPH

-

[¹⁴C]HMG-CoA (substrate)

-

The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) or a vehicle control.

-

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of the microsomal enzyme preparation.

-

The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

The reaction is stopped by the addition of an acid (e.g., HCl).

-

The product of the enzymatic reaction, [¹⁴C]mevalonate, is converted to [¹⁴C]mevalonolactone by acidification and heating.

-

The [¹⁴C]mevalonolactone is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Quantification:

-

The radioactivity of the organic phase, corresponding to the amount of [¹⁴C]mevalonolactone formed, is measured using a scintillation counter.

-

The inhibitory activity of this compound is calculated as the percentage reduction in product formation compared to the vehicle control.

-

Signaling Pathways

Detailed studies on the specific signaling pathways modulated by this compound are not available in the current scientific literature. However, as an inhibitor of HMG-CoA reductase, its primary effect would be on the cholesterol biosynthesis pathway.

Cholesterol Biosynthesis Pathway

The inhibition of HMG-CoA reductase by this compound would block the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids. This would lead to a downstream reduction in the cellular pool of cholesterol.

Inhibition of HMG-CoA Reductase by this compound in the Cholesterol Biosynthesis Pathway.

Experimental Workflows

The general workflow for the isolation and characterization of this compound from its natural source is outlined below.

Isolation and Purification Workflow

General workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound, a brominated diphenylmethane from the marine alga Avrainvillea rawsonii, has been identified as an inhibitor of HMG-CoA reductase. While the initial discovery is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Bioactivity: Determination of the precise IC₅₀ of this compound against HMG-CoA reductase and its selectivity profile against other enzymes.

-

Mechanism of Action: Detailed kinetic studies to understand the nature of HMG-CoA reductase inhibition (e.g., competitive, non-competitive).

-

Cellular and In Vivo Studies: Evaluation of this compound's efficacy in cell-based models of cholesterol synthesis and in animal models of hypercholesterolemia.

-

Signaling Pathway Analysis: Investigation of the broader effects of this compound on cellular signaling beyond the cholesterol biosynthesis pathway.

-

Synthesis and Analogs: Development of a synthetic route to this compound to enable the production of analogs for structure-activity relationship (SAR) studies.

This technical guide provides a summary of the current knowledge on this compound and is intended to serve as a resource to stimulate further research into this intriguing natural product.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Oligomeric Polyphenols from the Green Alga Cladophora socialis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. Isothis compound and related IMP dehydrogenase inhibitors from the tropical green alga Avrainvillea rawsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Rawsonol: A Technical Guide to its Discovery, Origin, and Biological Activity

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the natural product Rawsonol, detailing its discovery, origin, and preliminary biological activities, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the isolation of this compound from its natural source, the green alga Avrainvillea rawsonii, and presents foundational data on its potential as an enzyme inhibitor.

Discovery and Origin

This compound was first isolated from the tropical green alga Avrainvillea rawsonii.[1] The discovery was the result of a bioassay-guided fractionation effort aimed at identifying novel enzyme inhibitors from natural sources. The structure of this compound, a brominated diphenylmethane derivative, was elucidated through detailed spectroscopic analysis, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C29H24Br4O7 |

| IUPAC Name | 6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

| CAS Number | 125111-69-5 |

Source: PubChem CID 180306

Experimental Protocols

Isolation of this compound from Avrainvillea rawsonii

The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below.

A detailed protocol involves the following steps:

-

Collection and Extraction: Specimens of Avrainvillea rawsonii are collected and subjected to solvent extraction, typically with a polar organic solvent such as methanol or ethanol, to yield a crude extract.

-

Bioassay-Guided Fractionation: The crude extract is then partitioned between different solvents of varying polarity. Each fraction is tested for its inhibitory activity against the target enzyme.

-

Chromatographic Purification: The active fractions are subjected to a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound, this compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D NMR and mass spectrometry.[1]

Biological Activity: Inhibition of IMP Dehydrogenase

The initial biological screening of this compound identified it as an inhibitor of inosine monophosphate (IMP) dehydrogenase (IMPDH).[1] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for the development of antiviral, anticancer, and immunosuppressive drugs.

Table 2: Inhibitory Activity of this compound and Related Compounds against IMP Dehydrogenase

| Compound | IMPDH Inhibition |

| This compound | Modest |

| Isothis compound | Active |

| Avrainvilleol | Modest |

| Avrainvilleol methyl ether | Modest |

| 3-bromo-4,5-dihydroxylbenzyl alcohol | Not specified |

Source: Chen et al., J. Nat. Prod. 1994, 57(7), 947-52[1]

IMP Dehydrogenase Signaling Pathway and Point of Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a key step in the biosynthesis of guanosine-5'-triphosphate (GTP). By inhibiting IMPDH, this compound disrupts this pathway, leading to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis.

Future Directions

The initial findings on this compound's ability to inhibit IMP dehydrogenase suggest its potential as a lead compound for further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the specific IC50 value of this compound against IMPDH to quantify its potency.

-

Mechanism of Inhibition: Elucidating the precise mechanism by which this compound inhibits IMPDH (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Broader Biological Screening: Evaluating the activity of this compound against a wider range of biological targets to explore other potential therapeutic applications.

-

Synthesis of Analogs: Synthesizing analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective inhibitors.

This technical guide serves as a foundational resource for the scientific community, providing the necessary background to stimulate further research into the therapeutic potential of this compound.

References

The Synthesis of Rawsonol: An Uncharted Path in Natural Product Chemistry

Despite its intriguing chemical structure and potential biological significance, a comprehensive, publicly available synthetic route for the marine natural product Rawsonol remains elusive. Extensive searches of scientific literature and patent databases have not yielded any detailed experimental protocols for the total or partial synthesis of this complex brominated diaryl ether. This notable absence suggests that the synthesis of this compound is an uncharted area of research, presenting a significant challenge and opportunity for synthetic chemists.

This compound, a secondary metabolite isolated from the green alga Avrainvillea rawsonii, possesses a unique molecular architecture characterized by a polybrominated and polyhydroxylated diaryl ether core. The presence of multiple bromine atoms and phenolic hydroxyl groups suggests potential for a range of biological activities, making it a molecule of interest for researchers in medicinal chemistry and drug development.

While the synthesis of other brominated marine natural products and polybrominated diphenyl ethers has been reported, these methodologies do not directly translate to the intricate substitution pattern and specific stereochemistry of this compound. The challenges in synthesizing this compound likely stem from several factors:

-

Regiocontrolled Bromination: Achieving the precise placement of four bromine atoms on the two aromatic rings without the formation of undesired isomers is a significant hurdle.

-

Diaryl Ether Bond Formation: The construction of the central ether linkage between the two highly substituted and sterically hindered aromatic rings requires a robust and efficient coupling strategy.

-

Orthogonal Protection Strategy: The presence of multiple hydroxyl groups necessitates a carefully designed protecting group strategy to ensure that specific hydroxyls can be selectively manipulated throughout the synthetic sequence.

-

Overall Convergence and Yield: Developing a convergent and high-yielding synthetic route to a complex molecule like this compound is a formidable task in natural product synthesis.

The lack of a published synthesis for this compound highlights a gap in the field of marine natural product synthesis. The development of a successful synthetic strategy would not only provide access to larger quantities of this compound for biological evaluation but also pave the way for the synthesis of novel analogs with potentially enhanced therapeutic properties.

Future research in this area could explore various synthetic approaches, including:

-

Biomimetic Synthesis: Investigating the biosynthetic pathway of this compound in Avrainvillea rawsonii could provide valuable insights for designing a laboratory synthesis that mimics nature's approach.

-

Modern Cross-Coupling Methodologies: Employing advanced palladium- or copper-catalyzed cross-coupling reactions could be key to forming the challenging diaryl ether bond.

-

Late-Stage C-H Bromination: The use of modern C-H activation and functionalization techniques could offer a more direct and efficient method for introducing the bromine atoms at a late stage of the synthesis.

The synthesis of this compound represents a significant and unsolved challenge in organic chemistry. Its successful conquest would be a noteworthy achievement, providing a powerful demonstration of the state-of-the-art in synthetic methodology and enabling a deeper exploration of the therapeutic potential of this fascinating marine natural product. Researchers, scientists, and drug development professionals are encouraged to view this as an open invitation to explore a novel area of chemical synthesis.

In-depth Technical Guide: The Mechanism of Action of Rawsonol

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of Rawsonol's mechanism of action. To date, no peer-reviewed studies detailing its specific molecular targets, signaling pathways, or pharmacological effects have been published.

Initial searches for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental studies," and "this compound quantitative data" did not yield any relevant results. The scientific database PubChem lists a compound named this compound, providing its chemical structure and basic identifiers, but offers no information on its biological activity or mechanism of action.

Further investigation into broader pharmacological topics revealed studies on other compounds and their impact on various signaling cascades. For instance, research on certain flavonols has demonstrated their anti-inflammatory activity through the inhibition of the MAPK and NF-κB signaling pathways in RAW264.7 macrophages.[1] Similarly, gingerol has been shown to exert its anti-inflammatory effects in LPS-stimulated RAW 264.7 cells by targeting the NF-κB signaling pathway.[2] Other studies have elucidated the mechanisms of compounds like salsolinol, which inhibits tyrosine hydroxylase, and carnosol, which induces apoptosis in cancer cells through the generation of reactive oxygen species and inactivation of the STAT3 signaling pathway.[3][4]

While these studies provide valuable insights into various cellular signaling pathways, it is crucial to emphasize that none of this information is directly applicable to this compound. Without specific experimental data on this compound, any attempt to extrapolate the mechanism of action from other compounds would be purely speculative and scientifically unsound.

Therefore, this guide cannot fulfill the core requirements of providing quantitative data, detailed experimental protocols, or visualizations of signaling pathways for this compound, as no such information is currently available in the public scientific domain.

Further research, including initial in vitro and in vivo studies, would be necessary to elucidate the pharmacological properties and mechanism of action of this compound. Such studies would need to identify its molecular targets, map its effects on cellular signaling pathways, and quantify its biological activity. Until such research is conducted and published, the mechanism of action of this compound remains unknown.

References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Rawsonol

A comprehensive review of available scientific literature and databases reveals a significant lack of published research on the biological activity of Rawsonol. This guide details the current state of knowledge and outlines the methodologies that would be employed to investigate its therapeutic potential.

Introduction to this compound

This compound is a natural product identified in the marine green alga Avrainvillea rawsonii.[1] Its chemical structure, C29H24Br4O7, indicates it is a complex brominated diphenyl ether derivative.[1] While its structure has been elucidated, its biological effects and potential mechanisms of action remain largely unexplored in publicly accessible scientific literature and databases.

Current State of Research on the Biological Activity of this compound

Extensive searches of prominent scientific databases, including PubChem, have yielded minimal information regarding the biological activity of this compound. The PubChem entry for this compound (CID 180306) lacks any deposited data on biological test results, indicating a significant gap in the scientific understanding of this compound.[1] Further inquiries into scientific literature for studies on this compound's biological effects, mechanism of action, signaling pathways, and associated experimental protocols did not return any specific findings.

This lack of information prevents the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as initially requested. The absence of published research suggests that this compound is either a very recently discovered compound with research yet to be published, or it has not been the subject of significant biological investigation.

Proposed Methodologies for Investigating the Biological Activity of this compound

To address the current knowledge gap, a systematic investigation into the biological activity of this compound would be necessary. The following sections outline the standard experimental workflows and protocols that researchers and drug development professionals would typically employ.

General Workflow for Bioactivity Screening

A logical workflow for assessing the biological activity of a novel compound like this compound would involve a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

Caption: A generalized workflow for the biological evaluation of a novel natural product like this compound.

Detailed Experimental Protocols

The following are examples of detailed experimental protocols that would be essential in the investigation of this compound's biological activities.

3.2.1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which this compound exhibits toxicity to cells.

-

Methodology:

-

Seed cells (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

3.2.2. Kinase Inhibition Assay

-

Objective: To screen for this compound's ability to inhibit specific protein kinases, which are common drug targets.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction at room temperature for the recommended time.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence to determine the amount of ADP produced, which is inversely proportional to kinase activity.

-

Potential Signaling Pathways for Investigation

Given the chemical structure of this compound, which contains multiple phenol groups, it is plausible that it could interact with signaling pathways sensitive to redox modulation or those involving protein tyrosine phosphorylation. A hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

References

Rawsonol: A Technical Review of a Marine-Derived HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rawsonol, a novel brominated diphenylmethane derivative isolated from the tropical green alga Avrainvillea rawsoni, has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme plays a crucial role as the rate-limiting step in the cholesterol biosynthesis pathway, making it a key target for hypercholesterolemia therapies. The discovery of this compound presents a unique marine-derived scaffold with potential for the development of new cholesterol-lowering agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biological activity, experimental protocols, and the current understanding of its mechanism of action.

Chemical Properties

This compound is characterized by its unique brominated diphenylmethane structure. Its chemical formula is C29H24Br4O7, and it has a molecular weight of 804.11 g/mol . The formal name for this compound is 6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol.

Biological Activity: HMG-CoA Reductase Inhibition

The primary biological activity identified for this compound is the inhibition of HMG-CoA reductase.[1][2][3] The initial discovery and characterization of this activity were reported by Carte et al. in their 1989 publication in Phytochemistry.

Quantitative Data

The following table summarizes the quantitative data for this compound's inhibition of HMG-CoA reductase as reported in the literature.

| Compound | Target | Assay Type | IC50 | Source |

| This compound | HMG-CoA Reductase | Radiometric | 1-2 µg/mL | Carte et al., 1989 |

| Mevinolin (Lovastatin) | HMG-CoA Reductase | Radiometric | 25 ng/mL | Carte et al., 1989 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described by Carte et al. (1989).

Experimental Workflow: Isolation of this compound

Caption: Workflow for the extraction and purification of this compound from Avrainvillea rawsoni.

-

Collection and Preparation: Specimens of Avrainvillea rawsoni were collected and subsequently air-dried and ground to a coarse powder.

-

Extraction: The dried algal material was extracted with dichloromethane at room temperature.

-

Initial Purification: The resulting crude extract was concentrated and subjected to silica gel chromatography.

-

Final Purification: this compound was further purified from the active fractions using reversed-phase high-performance liquid chromatography (HPLC).

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound against HMG-CoA reductase was determined using a radiometric assay as detailed by Carte et al. (1989).

Experimental Workflow: HMG-CoA Reductase Assay

Caption: Workflow for the radiometric HMG-CoA reductase inhibition assay.

-

Enzyme Preparation: A crude enzyme preparation of HMG-CoA reductase was obtained from rat liver microsomes.

-

Assay Mixture: The assay mixture contained the enzyme preparation, [14C]HMG-CoA as the substrate, and NADPH as a cofactor.

-

Incubation: The reaction was initiated by the addition of the substrate and incubated in the presence of varying concentrations of this compound or the positive control, mevinolin (lovastatin).

-

Quantification: The amount of radiolabeled mevalonolactone, the product of the enzymatic reaction, was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) was determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The initial publication by Carte et al. (1989) identified this compound as an inhibitor of HMG-CoA reductase but did not provide a detailed mechanistic study or investigate its effects on specific signaling pathways. As HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, its inhibition by this compound directly impacts the endogenous synthesis of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Further research is required to elucidate the precise binding mode of this compound to HMG-CoA reductase and to explore its potential effects on other cellular signaling pathways that may be downstream of the mevalonate pathway or independent of its cholesterol-lowering activity.

Conclusion and Future Directions

This compound represents a structurally unique natural product with demonstrated inhibitory activity against HMG-CoA reductase. The experimental protocols for its isolation and primary biological characterization have been established. However, a significant gap in the literature exists regarding its detailed mechanism of action, potential for in vivo efficacy, and its effects on broader cellular signaling networks.

Future research should focus on:

-

Total Synthesis: Development of a synthetic route to this compound to enable further biological evaluation and structure-activity relationship studies.

-

Mechanism of Inhibition: Detailed kinetic studies and structural biology approaches (e.g., X-ray crystallography) to understand how this compound interacts with HMG-CoA reductase.

-

In Vivo Studies: Evaluation of the cholesterol-lowering effects of this compound in animal models of hypercholesterolemia.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

-

Exploration of Other Biological Activities: Given the diverse biological activities of other marine-derived brominated compounds, investigating this compound for other potential therapeutic applications is warranted.

The unique chemical structure and promising biological activity of this compound make it an intriguing lead compound for the development of new therapeutics for cardiovascular diseases.

References

Unraveling the Therapeutic Potential of Rawsonol: A Deep Dive into Its Biological Targets

A comprehensive analysis of the existing scientific literature reveals a significant knowledge gap surrounding the natural product Rawsonol. Despite its isolation from the marine green alga Avrainvillea rawsonii, there is a notable absence of published research detailing its biological activities, mechanisms of action, and potential therapeutic targets. This technical guide aims to transparently address this lack of information and provide a framework for future research into the pharmacological promise of this intriguing molecule.

While the user's request for an in-depth technical guide on the therapeutic targets of this compound cannot be fulfilled due to the scarcity of available data, this document will instead serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this compound. We will outline the current state of knowledge, identify key areas for future inquiry, and propose experimental strategies to elucidate its therapeutic potential.

This compound: A Molecule of Unknown Function

This compound is a brominated diphenylmethane derivative with the chemical formula C29H24Br4O7. It has been cataloged in chemical databases such as PubChem (CID 180306).[1] However, beyond its chemical structure and origin, there is no publicly available scientific literature detailing its biological effects. Searches for its mechanism of action, signaling pathway interactions, or any preclinical studies have yielded no specific results.

This lack of information presents both a challenge and an opportunity. The unique chemical structure of this compound, featuring multiple bromine atoms and hydroxyl groups, suggests potential for novel biological activity. Brominated natural products from marine sources are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.

Charting a Course for Future Research: Proposed Therapeutic Areas of Investigation

Given the void of specific data on this compound, we can extrapolate potential areas of investigation based on the known activities of structurally related compounds and the general therapeutic landscape for natural products. The following sections outline hypothetical therapeutic targets and the experimental protocols required to validate them.

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Many natural products exhibit anti-inflammatory effects by modulating key signaling pathways.

Potential Therapeutic Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in inflammatory responses and cell survival.[2][3]

-

Pro-inflammatory Cytokines and Enzymes: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating the anti-inflammatory potential of this compound.

Detailed Methodologies:

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) would be cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant following this compound treatment.

-

Western Blotting: To determine the phosphorylation status and total protein levels of key signaling molecules like IκBα (an inhibitor of NF-κB) and STAT3.

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

Anticancer Activity

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Many natural compounds exert their effects through the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer-related signaling pathways.

Potential Therapeutic Targets:

-

STAT3 Signaling Pathway: Constitutively active in many cancers, promoting cell survival and proliferation.[2][3]

-

Apoptosis-related Proteins: Such as Bcl-2 family proteins and caspases.

-

Cell Cycle Regulators: Including cyclins and cyclin-dependent kinases (CDKs).

-

Reactive Oxygen Species (ROS) Generation: Some compounds induce cancer cell death by increasing intracellular ROS levels.[6]

Hypothetical Signaling Pathway Inhibition by this compound:

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

Proposed Experimental Protocols:

-

Cell Viability Assays (MTT/XTT): To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Apoptosis Assays (Annexin V/PI Staining): To quantify the induction of apoptosis in cancer cells treated with this compound using flow cytometry.

-

Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.

-

STAT3 Reporter Gene Assay: To directly measure the inhibitory effect of this compound on STAT3 transcriptional activity.

Quantitative Data: A Future Perspective

The presentation of quantitative data is crucial for evaluating the potency and efficacy of a potential therapeutic agent. Future studies on this compound should aim to generate the following data, which can then be summarized in structured tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Parameter | Cell Line | This compound IC50 (µM) |

| TNF-α Inhibition | RAW 264.7 | To be determined |

| IL-6 Inhibition | RAW 264.7 | To be determined |

| NO Production Inhibition | RAW 264.7 | To be determined |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | Histotype | This compound IC50 (µM) |

| HCT116 | Colon Cancer | To be determined |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy, indicating the concentration needed to inhibit a biological process by half.[7][8]

Conclusion and Future Directions

While the current body of scientific knowledge on this compound is virtually nonexistent, its unique chemical structure derived from a marine source makes it a compelling candidate for drug discovery research. This guide has outlined a rational, albeit hypothetical, approach to begin to unravel its therapeutic potential. The primary focus of initial research should be on broad biological screening to identify its primary activities, followed by more in-depth mechanistic studies to pinpoint its molecular targets and signaling pathways. The generation of robust quantitative data will be paramount in determining its potential for further development as a therapeutic agent. The scientific community is encouraged to embark on the exploration of this compound, a molecule that currently represents a blank slate of therapeutic possibility.

References

- 1. This compound | C29H24Br4O7 | CID 180306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Simonsinol on Lipopolysaccharide Stimulated RAW264.7 Cells through Inactivation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Rawsonol: An In-Depth Technical Review of a Marine-Derived Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rawsonol, a brominated diphenylmethane derivative isolated from the green marine alga Avrainvillea rawsoni, has garnered scientific interest primarily for its potential as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This positions this compound as a compound of interest for potential development as a hypocholesterolemic agent. However, a thorough understanding of its safety and toxicity profile is paramount for any further preclinical or clinical development. This technical guide synthesizes the currently available, albeit limited, public information regarding the safety and toxicity of this compound.

Preclinical Safety and Toxicity Profile

Direct experimental data from in vivo or in vitro safety and toxicity studies on this compound are not extensively available in the public domain. The majority of the available literature focuses on the bioactivity of this compound and related bromophenol compounds from marine algae. Generally, phenolic compounds derived from marine algae are considered to have low toxicity.[3]

Computational Toxicology Assessment

Signaling Pathway and Experimental Workflow Visualizations

As no specific signaling pathways related to this compound's toxicity have been elucidated, and detailed experimental protocols are unavailable, a conceptual diagram illustrating the workflow of in silico toxicity prediction is provided below. This represents the type of computational methodology that was likely used to assess this compound's safety profile.

Caption: Conceptual workflow for in silico toxicity prediction of a chemical compound.

Summary and Future Directions

The current body of publicly available scientific literature lacks specific in vivo and in vitro studies detailing the safety and toxicity profile of this compound. The primary piece of safety-related information comes from a computational assessment that flagged this compound for having a potentially unfavorable toxicity profile.

For drug development professionals and researchers, this indicates a clear need for foundational toxicological studies. Future research should prioritize:

-

In vitro cytotoxicity assays: To determine the effect of this compound on various cell lines and establish baseline toxicity data.

-

Genotoxicity studies: To assess the potential for this compound to induce genetic mutations.

-

Acute and chronic in vivo toxicity studies: To understand the systemic effects, target organs of toxicity, and to establish a safe dosage range in animal models.

-

Pharmacokinetic (ADME) studies: To characterize the absorption, distribution, metabolism, and excretion of this compound, which are critical for understanding its potential for systemic toxicity and for designing appropriate dosing regimens.

Without these fundamental studies, the potential of this compound as a therapeutic agent remains speculative, and its progression through the drug development pipeline is significantly hindered. The preliminary computational warning, while not definitive, underscores the importance of rigorous experimental validation of this compound's safety profile.

References

Rawsonol Derivatives and Analogues: A Prospective Technical Guide for Drug Discovery

Disclaimer: Information regarding Rawsonol, its derivatives, and its specific biological activities is exceptionally limited in publicly accessible scientific literature. This guide, therefore, serves as a prospective analysis for researchers, scientists, and drug development professionals. It aims to provide a scientifically grounded, albeit theoretical, framework for the potential synthesis, biological evaluation, and mechanisms of action of this compound derivatives and analogues. This is achieved by drawing parallels with structurally related and more extensively studied compounds, particularly hydroxylated polybrominated diphenyl ethers (OH-PBDEs).

The Core Moiety: this compound

This compound is a complex, polybrominated and polyhydroxylated molecule with a core structure featuring a diphenyl ether linkage. Its chemical identity is 6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol. The key structural features of this compound include:

-

Polybrominated Diphenyl Ether (PBDE) Backbone: This forms the central scaffold of the molecule.

-

Multiple Hydroxyl Groups: These phenolic hydroxyls are key sites for potential biological interactions and chemical modifications.

-

Methoxymethyl Ether Group: This functional group offers another site for synthetic alteration.

Due to the lack of experimental data, all subsequent sections on derivatives, biological activities, and experimental protocols are hypothetical and based on the known chemistry and biology of similar compounds.

Hypothetical this compound Derivatives and Analogues

The structural complexity of this compound offers numerous avenues for the synthesis of derivatives and analogues. Modifications could be targeted to enhance bioavailability, increase potency, or modulate the mechanism of action.

Table 1: Hypothetical this compound Derivatives and their Potential Research Applications

| Derivative Class | Modification Strategy | Potential Research Application |

| Alkylated Derivatives | Alkylation of phenolic hydroxyls to modulate solubility and hydrogen bonding capacity. | Investigating the role of hydroxyl groups in receptor binding and activity. |

| Acylated Derivatives | Acylation of hydroxyl groups to create prodrugs with altered pharmacokinetic profiles. | Improving oral bioavailability and metabolic stability. |

| Glycosylated Derivatives | Attachment of sugar moieties to hydroxyl groups to increase water solubility. | Enhancing drug delivery and targeting specific cell types. |

| De-brominated or Differentially Brominated Analogues | Selective removal or rearrangement of bromine atoms to alter lipophilicity and electronic properties. | Structure-activity relationship (SAR) studies to determine the importance of the bromine substitution pattern. |

| Methoxymethyl Modified Analogues | Conversion of the methoxymethyl group to other ethers, esters, or amides. | Exploring the impact of this functional group on the overall biological activity. |

Prospective Biological Activities and Signaling Pathways

By analogy with hydroxylated polybrominated diphenyl ethers (OH-PBDEs), this compound and its derivatives could potentially exhibit a range of biological activities, particularly as endocrine disruptors. OH-PBDEs are known to interact with nuclear receptors and other signaling pathways.

Potential Endocrine Disruption

-

Thyroid Hormone System: OH-PBDEs are structurally similar to thyroid hormones and have been shown to interact with the thyroid hormone receptor β (TRβ).[1][2] This interaction can lead to the disruption of thyroid hormone signaling. This compound, with its multiple hydroxylated phenyl rings, may exhibit similar activity.

-

Estrogenic and Anti-Estrogenic Activity: Certain OH-PBDEs have been found to act as agonists or antagonists of estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER).[3][4] The phenolic hydroxyl groups on this compound are critical for such interactions.

Hypothetical Signaling Pathway

Based on the known activities of OH-PBDEs, a hypothetical signaling pathway that this compound or its derivatives might modulate is the G protein-coupled estrogen receptor (GPER) pathway. Activation of GPER can lead to downstream signaling cascades, including the mobilization of intracellular calcium and the production of cyclic AMP (cAMP).[3]

Proposed Experimental Protocols

The following are generalized and hypothetical experimental protocols for the synthesis and biological evaluation of this compound derivatives. These are based on standard methodologies for the synthesis of functionalized diphenyl ethers and in vitro screening of endocrine activity.

General Synthesis of Alkylated this compound Derivatives (Hypothetical)

A common method for the synthesis of functionalized phenyl ethers is the Williamson ether synthesis.

-

Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Add a strong base, for example, sodium hydride (NaH, 1.1 equivalents per hydroxyl group to be alkylated), portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding phenoxide(s).

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents per hydroxyl group) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired alkylated this compound derivative.

In Vitro Assay for Estrogenic Activity (Hypothetical)

A reporter gene assay is a common method to assess the estrogenic activity of a compound.

-

Cell Culture: Culture a human cell line stably transfected with an estrogen receptor (e.g., ERα) and an estrogen-responsive reporter gene (e.g., luciferase), such as the MVLN cell line.

-

Compound Treatment: Plate the cells in a 96-well plate and, after allowing them to attach, treat them with various concentrations of the hypothetical this compound derivative. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor binding and reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the vehicle control and plot the dose-response curves to determine the EC50 (half-maximal effective concentration) of the compound.

Proposed Experimental Workflow

The following diagram illustrates a hypothetical workflow for the development and evaluation of this compound derivatives.

Conclusion

While direct experimental data on this compound and its derivatives is currently lacking in the public domain, its complex polybrominated and polyhydroxylated structure presents an intriguing scaffold for medicinal chemistry. By drawing parallels with structurally similar compounds like hydroxylated polybrominated diphenyl ethers, we can hypothesize potential biological activities, particularly in the realm of endocrine modulation. The theoretical frameworks for synthesis and evaluation presented in this guide are intended to stimulate and inform future research into this unique natural product. Further investigation is warranted to isolate or synthesize this compound in sufficient quantities for detailed biological characterization and to explore the therapeutic potential of its derivatives.

References

- 1. Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations | Semantic Scholar [semanticscholar.org]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. Hydroxylated Polybrominated Biphenyl Ethers Exert Estrogenic Effects via Non-Genomic G Protein–Coupled Estrogen Receptor Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Garcinoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinoic acid, a vitamin E derivative isolated from the seeds of Garcinia kola, has emerged as a promising bioactive compound with significant anti-inflammatory and antiproliferative properties demonstrated in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of garcinoic acid, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and development of garcinoic acid as a potential therapeutic agent.

Core In Vitro Activities

Garcinoic acid exhibits two primary in vitro activities: anti-inflammatory and antiproliferative. These effects are mediated through the modulation of key signaling pathways involved in inflammation and cell growth.

Anti-inflammatory Effects

Garcinoic acid has been shown to exert potent anti-inflammatory effects by targeting critical components of the inflammatory cascade. In murine macrophage cell lines (J774A.1 and RAW264.7), garcinoic acid significantly inhibits the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, both of which are central to the inflammatory response.

| Cell Line | Stimulus | Garcinoic Acid Concentration | Effect | Reference |

| J774A.1 Macrophages | LPS | 5 µM | Significantly reduced LPS-induced NF-κB p65 binding activity to 69% at 30 min and 78% at 120 min.[1] | |

| J774A.1 Macrophages | LPS | 5 µM | Blocked the expression of LPS-responsive genes Il-1β, Il-18, and Il-6 by 37%, 21%, and 35% respectively.[1] | |

| J774A.1 Macrophages | LPS | 5 µM | Decreased LPS-induced Nlrp3 mRNA expression by 18%.[1] | |

| RAW264.7 Macrophages | LPS | 5 µM | Significantly decreased Il6, Il1β, Cox2, and iNos RNA expression to 30%, 39%, 30%, and 3% respectively.[2] | |

| RAW264.7 Macrophages | LPS | 5 µM | Decreased LPS-induced nitric oxide (NO) production from 32.2 µM to 6.2 µM.[2] |

Antiproliferative Effects

Garcinoic acid has demonstrated the ability to inhibit the proliferation of cancer cells in vitro. While specific IC50 values for garcinoic acid are not widely reported, a related compound, garcinol, has shown potent antiproliferative activity across various cancer cell lines. Garcinoic acid itself has been noted for its marked antiproliferative effect on glioma C6 cancer cells.

| Cell Line | Compound | IC50 Value | Reference |

| HT-29 (Colon Cancer) | Garcinol | Not specified, but showed dose-dependent inhibition of proliferation.[3][4] | |

| BxPC-3 (Pancreatic Cancer) | Garcinol | ~15 µM | [5] |

| Panc-1 (Pancreatic Cancer) | Garcinol | 7 µM | [5] |

| THP-1 (Leukemia) | Garcinol | 78.45 ± 2.13 µM | [6] |

| RAW264.7 (Macrophage-like) | Garcinol | 67.86 ± 1.25 µM | [6] |

Pregnane X Receptor (PXR) Agonism

Garcinoic acid has been identified as a selective and efficient agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism.[7] This activity suggests a potential role for garcinoic acid in modulating drug metabolism and detoxification pathways.

| Assay | Garcinoic Acid Concentration | Effect | Reference |

| AlphaScreen Test | 1.3 µM (EC50) | PXR agonist activity.[7] |

Experimental Protocols

NF-κB p65 Transcription Factor Assay

This assay quantifies the activation of the NF-κB pathway by measuring the binding of the active p65 subunit to its DNA consensus sequence.

-

Cell Culture and Treatment: Murine J774A.1 macrophages are cultured in appropriate media. Cells are pre-incubated with garcinoic acid (e.g., 5 µM) for a specified time before stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.[1]

-

Nuclear Extraction: Following treatment, nuclear proteins are extracted from the cells using a commercial nuclear extraction kit. The protein concentration of the nuclear extracts is determined using a BCA protein assay.[1]

-

ELISA-based Assay: An equal amount of nuclear extract from each sample is added to a 96-well plate pre-coated with the NF-κB consensus sequence. The plate is incubated to allow the p65 subunit to bind to the DNA.

-

Detection: A primary antibody specific for the p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the absorbance is measured at a specific wavelength. The intensity of the color is proportional to the amount of bound p65.[1]

NF-κB p65 Transcription Factor Assay Workflow

NLRP3 Inflammasome Activation Assay (via qPCR)

This method assesses the effect of garcinoic acid on the expression of genes related to the NLRP3 inflammasome.

-

Cell Culture and Treatment: Murine J774A.1 macrophages are treated with LPS and/or garcinoic acid for a specified duration (e.g., 4 hours).[1]

-

RNA Isolation: Total RNA is isolated from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for NLRP3 inflammasome-related genes (Nlrp3, Asc, Casp-1) and pro-inflammatory cytokines (Il-1β, Il-18, Il-6). The relative gene expression is normalized to a housekeeping gene.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HT-29, BxPC-3, Panc-1) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of garcinoic acid or garcinol for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

NF-κB Signaling Pathway Inhibition

Garcinoic acid inhibits the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. Garcinoic acid has been shown to reduce the nuclear translocation and DNA binding of the p65 subunit of NF-κB.[1]

Inhibition of the NF-κB Signaling Pathway by Garcinoic Acid

NLRP3 Inflammasome Pathway Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Garcinoic acid has been demonstrated to suppress the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, thereby dampening the inflammatory response.[1]

Inhibition of the NLRP3 Inflammasome Pathway by Garcinoic Acid

Conclusion

The in vitro data presented in this technical guide highlight the significant potential of garcinoic acid as a modulator of inflammatory and proliferative processes. Its ability to target key signaling pathways such as NF-κB and the NLRP3 inflammasome provides a strong rationale for its further investigation as a lead compound in drug discovery programs. The detailed experimental protocols and pathway diagrams included are intended to facilitate the design of future studies aimed at elucidating the full therapeutic potential of this promising natural product.

References

- 1. The Vitamin E Derivative Garcinoic Acid Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vitamin E derivative garcinoic acid from Garcinia kola nut seeds attenuates the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Garcinol exhibits anti-proliferative activities by targeting microsomal prostaglandin E synthase-1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Effect of Garcinol and Curcumin on Antiproliferative and Apoptotic Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Garcinoic Acid Is a Natural and Selective Agonist of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Rawsonol: A Substance Shrouded in Mystery

Despite a comprehensive search of scientific literature and chemical databases, "Rawsonol" remains an unknown entity in the fields of pharmacology and drug development. There is currently no publicly available data on the pharmacokinetics or pharmacodynamics of this compound.

Our investigation into "this compound" did not yield any studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, which are the core components of pharmacokinetics. Similarly, no information was found regarding its mechanism of action, therapeutic effects, or potential side effects, which form the basis of pharmacodynamics.

The U.S. National Library of Medicine's PubChem database, a comprehensive repository of chemical substances and their properties, contains an entry for a compound named this compound with the chemical formula C29H24Br4O7.[1] However, this entry is limited to basic chemical identifiers and computed properties, with no associated biological or pharmacological data.

The absence of any published research on "this compound" means that it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The scientific community has not, to date, published any findings that would allow for an analysis of its interaction with biological systems.

For researchers, scientists, and drug development professionals, this lack of information means that "this compound" is essentially a blank slate. Any exploration of its potential therapeutic value would require foundational in vitro and in vivo studies to first establish its basic safety and activity profile. Without such fundamental research, any discussion of its pharmacokinetics and pharmacodynamics would be purely speculative.

It is possible that "this compound" is a compound that is in the very early stages of discovery and has not yet been the subject of published research. It could also be a substance that has been investigated but for which the data has not been made public. Until research on this compound is conducted and published in peer-reviewed literature, its pharmacokinetic and pharmacodynamic properties will remain unknown.

References

Rawsonol (CAS No: 125111-69-5): A Technical Guide on a Marine-Derived Terpenoid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information on Rawsonol. It is important to note that while patent literature suggests potential biological activities for this compound, there is a notable absence of peer-reviewed scientific studies confirming these activities and elucidating its mechanism of action. The experimental protocols and pathway diagrams presented herein are based on established methodologies for the hypothesized targets and serve as a guide for potential future research.

Introduction

This compound is a complex brominated terpenoid that has been isolated from a marine source. Its intricate chemical structure and purported biological activities have positioned it as a molecule of interest for further investigation in drug discovery and development. This technical guide consolidates the known chemical data of this compound and explores its potential as a therapeutic agent based on existing, albeit limited, information.

Chemical and Physical Properties

This compound is characterized by a C30 terpenoid backbone, heavily substituted with bromine atoms, contributing to its high molecular weight. A summary of its key properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 125111-69-5 | PubChem |

| Molecular Formula | C29H24Br4O7 | PubChem |

| Molecular Weight | 804.1 g/mol | PubChem |

| IUPAC Name | 6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol | PubChem |

| Natural Source | Avrainvillea rawsonii (a green alga) | Patent Literature |

Hypothesized Biological Activity and Therapeutic Potential

Patent literature has identified this compound as a potential inhibitor of two key enzymes: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cyclooxygenase-2 (COX-2). These purported activities suggest that this compound could have therapeutic applications in cardiovascular and inflammatory diseases.

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of this enzyme is a well-established strategy for lowering cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for atherosclerosis and coronary heart disease.

COX-2 Inhibition

Cyclooxygenase-2 is an enzyme that is typically induced at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a therapeutic approach for managing inflammatory conditions with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathways

The following diagrams illustrate the established signaling pathways for the hypothesized targets of this compound. It is important to reiterate that the interaction of this compound with these pathways has not been experimentally validated in peer-reviewed literature.

Experimental Protocols

The following sections detail standardized, high-level protocols for assessing the inhibitory activity of a test compound, such as this compound, against HMG-CoA reductase and COX-2. These protocols are based on commercially available assay kits and methods described in the scientific literature.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

Purified human HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

-

In a 96-well plate, add the assay buffer, NADPH solution, and the diluted this compound or control solutions to the appropriate wells.

-

Add the HMG-CoA reductase enzyme to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 of this compound against human COX-2.

Principle: The peroxidase activity of COX-2 is measured using a colorimetric or fluorometric probe. The probe is oxidized in the presence of PGG2, the product of the cyclooxygenase reaction, leading to a measurable change in absorbance or fluorescence.

Materials:

-

Purified human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

-

96-well black or clear microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Add the diluted this compound or control solutions to the respective wells.

-

Incubate at room temperature for 5-10 minutes.

-

Add the probe to all wells.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) immediately and in kinetic mode for 5-10 minutes.

-

Determine the reaction rate for each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the screening and identification of bioactive natural products, which would be applicable to the study of this compound.

Conclusion and Future Directions

This compound, a unique halogenated terpenoid from the green alga Avrainvillea rawsonii, presents an intriguing starting point for further pharmacological investigation. While patent filings suggest its potential as a dual inhibitor of HMG-CoA reductase and COX-2, a critical gap exists in the peer-reviewed scientific literature to substantiate these claims.

Future research should prioritize the following:

-

Confirmation of Biological Activity: Rigorous in vitro enzymatic assays are required to definitively determine if this compound inhibits HMG-CoA reductase and COX-2, and to quantify its potency (IC50 values).

-

Mechanism of Action Studies: Should inhibitory activity be confirmed, detailed enzyme kinetic studies should be performed to understand the mode of inhibition (e.g., competitive, non-competitive).

-

Cell-Based Assays: The effects of this compound should be evaluated in relevant cell-based models to assess its impact on cholesterol biosynthesis and inflammatory pathways in a more physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs could help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

The comprehensive protocols and workflow diagrams provided in this guide offer a clear roadmap for researchers to systematically investigate the therapeutic potential of this compound and validate the claims made in the existing patent literature. Such studies are essential to unlock the true potential of this marine natural product for the development of new therapeutic agents.

Methodological & Application

Unveiling Rawsonol: A Natural Inhibitor of Cholesterol Synthesis

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on the experimental protocols for Rawsonol, a potent natural inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document outlines the extraction of this compound from its natural source, the green alga Avrainvillea rawsoni, and details the protocol for assessing its inhibitory activity against HMG-CoA reductase.

This compound, a brominated diphenylmethane derivative, has been identified as a promising candidate for the development of new cholesterol-lowering therapies. These application notes provide the necessary protocols to facilitate further research into its mechanism of action and potential therapeutic applications.

Data Presentation

Currently, publicly available quantitative data for this compound's HMG-CoA reductase inhibitory activity is limited. The seminal research by Carte et al. (1989) established its inhibitory properties. For comparative purposes, a generalized table for reporting HMG-CoA reductase inhibition data is provided below. Researchers generating new data on this compound are encouraged to use this format for standardized reporting.

Table 1: HMG-CoA Reductase Inhibition by this compound

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Positive Control (e.g., Pravastatin) % Inhibition |

| This compound | User Defined | |||

| User Defined | ||||

| User Defined | ||||

| Pravastatin | User Defined | Reported Value |

Experimental Protocols

Extraction and Purification of this compound from Avrainvillea rawsoni

This protocol is based on general methods for the isolation of bromophenols from marine algae and should be optimized for this compound.

Materials:

-

Fresh or frozen Avrainvillea rawsoni

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

Procedure:

-

Extraction:

-

Homogenize fresh or frozen algal material with a blender.

-

Extract the homogenized tissue sequentially with MeOH and then a 1:1 mixture of CH₂Cl₂ and MeOH.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition with EtOAc.

-

Separate the EtOAc layer, which contains the less polar compounds including this compound, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the EtOAc-soluble fraction.

-

-

Chromatographic Purification:

-

Subject the EtOAc-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and EtOAc.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

-

HPLC Purification:

-

Further purify the enriched fractions using reversed-phase HPLC on a C18 column.

-

Use a suitable gradient of water and acetonitrile or methanol as the mobile phase.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

-

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against HMG-CoA reductase.[1][2][3]

Materials:

-

HMG-CoA Reductase enzyme (recombinant human)

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Pravastatin or other known statin as a positive control

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare the reaction mixture containing the assay buffer, NADPH (final concentration ~200 µM), and HMG-CoA substrate (final concentration ~400 µM).

-

-

Addition of Inhibitor:

-

Add varying concentrations of this compound to the wells.

-

Include a positive control (e.g., pravastatin) and a vehicle control (solvent only).

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

The final reaction volume is typically 200 µL.

-

-

Measurement of NADPH Oxidation:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.

-

Take readings every 20-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

-